(Cyclopropylmethyl)trimethylammonium iodide

Description

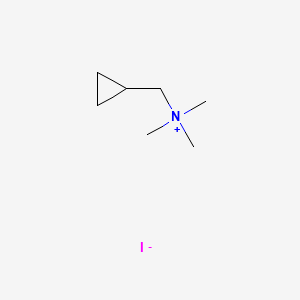

(Cyclopropylmethyl)trimethylammonium iodide is a quaternary ammonium salt characterized by a cyclopropylmethyl group attached to a trimethylammonium cation, paired with an iodide counterion. Its molecular formula is C₇H₁₅N·I, and it is structurally defined by the cyclopropane ring fused to a methylene group, which connects to the positively charged nitrogen center. This compound is of interest due to the unique reactivity imparted by the strained cyclopropane ring and the physicochemical properties conferred by the quaternary ammonium group.

Properties

IUPAC Name |

cyclopropylmethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.HI/c1-8(2,3)6-7-4-5-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJANMZWXMSYMW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1CC1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994464 | |

| Record name | Cyclopropyl-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73664-02-5 | |

| Record name | Cyclopropanemethanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73664-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, (cyclopropylmethyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethyl)trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Cyclopropylmethyl)trimethylammonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NA8BWU53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclopropylmethyl)trimethylammonium iodide can be synthesized through the alkylation of trimethylamine with cyclopropylmethyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction is as follows:

(CH3)3N+C3H5CH2I→(CH3)3NCH2C3H5I

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale alkylation processes. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Elimination Reactions: It can undergo Hofmann elimination to form alkenes.

Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Hofmann Elimination: This reaction requires a strong base such as silver oxide or sodium hydroxide and is usually conducted at elevated temperatures.

Major Products Formed

Substitution Reactions: The major products are typically the substituted ammonium salts.

Elimination Reactions: The primary product is the corresponding alkene, along with trimethylamine.

Scientific Research Applications

Medicinal Chemistry

(Cyclopropylmethyl)trimethylammonium iodide is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that are crucial for drug development.

Anticholinergic Activity

Quaternary ammonium compounds, including this compound, exhibit anticholinergic properties, making them potential candidates for treating conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). The compound's ability to block acetylcholine receptors can lead to muscle relaxation and reduced secretions.

Synthesis of Pharmaceuticals

The compound serves as a building block in synthesizing more complex pharmaceutical agents. For example, it can be used in the formation of cyclopropylmethyl derivatives that are integral to various therapeutic agents. A notable study highlighted the synthesis of cyclopropylmethyl halides which are useful intermediates for producing pharmaceuticals .

Organic Synthesis

This compound is also utilized in organic synthesis, particularly in cross-coupling reactions.

Cross-Electrophile Coupling

Recent advancements have shown that this compound can be employed in nickel-catalyzed cross-electrophile coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and alkyl halides, enhancing the efficiency of synthesizing complex organic molecules .

| Reaction Type | Catalyst Used | Key Products |

|---|---|---|

| Nickel-Catalyzed Coupling | Nickel | Aryl-Alkyl Coupling Products |

| Synthesis of Cyclopropyl Derivatives | Various | Cyclopropylmethyl Halides |

Materials Science

In materials science, this compound has potential applications in developing ionic liquids and surfactants.

Ionic Liquids

The compound's ionic nature allows it to be explored as a component of ionic liquids, which are gaining popularity due to their unique properties such as low volatility and high thermal stability. These ionic liquids can be used in various applications including solvent systems for chemical reactions and electrochemical devices.

Surfactant Applications

As a surfactant, this compound can stabilize emulsions and foams, making it useful in cosmetics and pharmaceuticals where formulation stability is crucial.

Case Study 1: Synthesis of Anticholinergics

A study demonstrated the synthesis of a novel anticholinergic agent using this compound as an intermediate. The resulting compound exhibited significant activity against muscarinic receptors with favorable pharmacokinetic profiles.

Case Study 2: Cross-Coupling Efficiency

Research focused on optimizing nickel-catalyzed cross-electrophile coupling reactions using this compound showed enhanced yields compared to traditional methods. This study emphasized the importance of reaction conditions such as solvent choice and temperature on product selectivity.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)trimethylammonium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the rate of reaction. In biological systems, its quaternary ammonium structure allows it to interact with ion channels and neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Key Properties of Quaternary Ammonium Iodides

| Compound | Molecular Formula | Molar Volume (cm³/mol) | Basicity (Relative to Acetylcholine) | Enthalpy of Dilution (cal/mol) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C₇H₁₅N·I | Not reported | Not studied | Not reported | Cyclopropane ring |

| Acetylcholine iodide | C₇H₁₆NO₂·I | 45.6 (trimethyl) | Reference (1.0) | 101–108* | Ester group (-COO-) |

| Tetraethylammonium iodide | C₈H₂₀N·I | 45.4 (triethyl) | Lower basicity | ~100 | Triethylammonium group |

| Butyrylthiocholine iodide | C₉H₂₀NOS·I | Not reported | Not applicable | Not reported | Thioester (-S-CO-) |

| Hexamethonium iodide | C₁₂H₃₀N₂·I₂ | Not reported | High ganglion-blocking activity | Not reported | Two trimethylammonium groups |

Key Observations:

- Trimethylammonium vs. Triethylammonium : Replacing trimethylammonium with triethylammonium increases molar volume by ~45 cm³/mol and reduces basicity due to steric effects and conformational changes (e.g., trans vs. gauche configurations) .

- Cyclopropylmethyl Group : The strained cyclopropane ring enhances reactivity, as seen in cyclopropylmethyl iodide, which undergoes rapid ring-opening (rate constant: 1.3 × 10⁸ s⁻¹) during radical reactions . This contrasts with linear alkyl groups (e.g., n-pentyl), which lack such strain-induced reactivity.

- Thermodynamic Behavior : Triethylammonium compounds exhibit lower osmotic coefficients and enthalpies of dilution compared to trimethylammonium analogs, reflecting differences in ion-solvent interactions .

Biological Activity

(Cyclopropylmethyl)trimethylammonium iodide, a quaternary ammonium compound, has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article presents a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropylmethyl group attached to a trimethylammonium moiety. Its chemical structure can be represented as follows:

This compound is notable for its ionic nature, which influences its interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through ion-channel modulation and receptor binding. Quaternary ammonium compounds often act as ligands for neurotransmitter receptors, influencing physiological processes such as neurotransmission and muscle contraction.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Neurological Effects

The compound has also been investigated for its effects on the central nervous system. Research indicates that it may modulate neurotransmitter release and receptor activity, which could have implications for treating neurological disorders.

- Case Study: A study involving animal models demonstrated that administration of this compound resulted in increased levels of acetylcholine in synaptic clefts, suggesting enhanced cholinergic activity. This effect was associated with improved cognitive function in memory tasks.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for evaluating safety. Initial assessments indicate that this compound exhibits low acute toxicity at therapeutic doses. However, further studies are needed to assess long-term effects and potential cytotoxicity.

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activity of this compound:

- Antimicrobial Studies: Several studies have confirmed its efficacy against both gram-positive and gram-negative bacteria, as well as fungi.

- Neuropharmacological Research: Investigations into its role as a neuromodulator have shown potential benefits in enhancing synaptic transmission.

- Pharmacokinetics: The compound displays favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1-2 hours post-administration.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (cyclopropylmethyl)trimethylammonium iodide, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via quaternization of cyclopropylmethylamine with methyl iodide. Key steps include controlling stoichiometry (excess methyl iodide ensures complete alkylation) and reaction time (48–72 hours under anhydrous conditions). Monitoring via thin-layer chromatography (TLC) with iodine visualization ensures reaction completion .

- Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors and byproducts like trimethylamine hydrochloride .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm cyclopropyl proton signals (δ ~0.5–1.5 ppm) and quaternary ammonium peaks (δ ~3.1–3.3 ppm) .

- Mass Spectrometry (MS) : Exact mass (e.g., 301.090128) validates molecular formula .

- Elemental Analysis : Match calculated vs. observed C, H, N, I percentages (±0.3% tolerance) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile : Hygroscopic; decomposes above 275°C. Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation and hydrolysis .

- Handling : Use desiccants and gloveboxes to minimize moisture exposure during experimental use .

Advanced Research Questions

Q. How can isomer separation challenges during synthesis be addressed?

- Case Study : In silylated analogs, isomers form due to steric/electronic effects (e.g., 16:1 ratio of desired vs. undesired isomers). Recrystallization in acetonitrile selectively isolates the desired product by exploiting solubility differences .

- Chromatography : Preparative HPLC with a C18 column and isocratic elution (70:30 MeOH/H₂O) resolves isomers. Confirm purity via ¹H NMR coupling constants .

Q. What role does this compound play in optoelectronic material design?

- Application : Analogous trimethylammonium iodides (e.g., phenyl trimethylammonium iodide) form 2D/3D perovskite heterostructures, enhancing charge transport and reducing surface traps. Methodology: Spin-coating precursor solutions with controlled molar ratios (e.g., 5% PTAI in MAPbI₃) improves photovoltaic efficiency (PCE >20%) .

- Mechanism : The cyclopropyl group may stabilize perovskite lattices via hydrophobic interactions, reducing ion migration .

Q. How can kinetic dimerization studies be designed for derivatives of this compound?

- Experimental Design : Use flow ¹H NMR to monitor dimerization in real-time (e.g., in CD₃CN at 25°C). Fit data to second-order kinetics models to calculate rate constants (k) and activation parameters (ΔG‡) .

- Control Variables : Adjust solvent polarity and temperature (e.g., 0–40°C) to probe transition states .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

- Safety Protocols : Follow OSHA guidelines: use fume hoods, NIOSH-certified respirators, and nitrile gloves. LC₅₀ values for analogs (e.g., acetylcholine iodide: 197.72 mM in DMSO) inform safe dilution ranges .

- Waste Disposal : Neutralize iodide residues with Na₂S₂O₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.